molecular formula C10H10N4O2 B1532103 3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2098078-91-0

3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

货号: B1532103
CAS 编号: 2098078-91-0
分子量: 218.21 g/mol
InChI 键: AEGJJGQZCNRFQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(Azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2098078-91-0) is a nitrogen-rich heterocyclic compound characterized by a fused pyrido[2,3-d]pyrimidine core substituted with an azetidine group, which introduces unique steric and electronic properties . This scaffold is of significant interest in medicinal chemistry, particularly in oncology research, where it has been identified as a blocker of the RAF-MEK-ERK signaling pathway . The constitutive activation of this pathway is a common feature in many tumors, and its blockade has been proven to reduce tumor growth . Derivatives of this compound have demonstrated excellent antiproliferative activity against a range of cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma), by suppressing cell migration, inducing apoptosis, and decreasing levels of phosphorylated ERK and MEK in a dose-dependent manner . The mechanism of action involves the compound acting as a kinase inhibitor, binding to the active site of enzymes and disrupting critical signaling pathways for cell proliferation and survival . Beyond its antitumor applications, the pyrido[2,3-d]pyrimidine core is a privileged structure in drug discovery, with reported activities including antibacterial and anti-inflammatory effects, making it a versatile scaffold for exploring diverse therapeutic areas . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

3-(azetidin-3-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-9-7-2-1-3-12-8(7)13-10(16)14(9)6-4-11-5-6/h1-3,6,11H,4-5H2,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGJJGQZCNRFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting from Uracil Derivatives

The key intermediate for the pyrido[2,3-d]pyrimidine core is often a substituted uracil, which undergoes ring closure to form the fused bicyclic system.

  • Direct Alkylation of Uracil: Commercially available uracil derivatives are alkylated at the nitrogen positions using alkyl halides (e.g., ethyl iodide, n-propyl iodide) in the presence of aqueous sodium hydroxide (10–15%) to afford 1,3-disubstituted 6-aminouracils in moderate yields (40–53%).

  • Vilsmeier Reaction for Pyridine Ring Formation: The 6-aminouracil intermediate is treated with the Vilsmeier reagent, generated in situ from phosphoryl chloride and dimethylformamide, to form an aldehyde intermediate. Subsequent condensation with cyanoacetamide in ethanol under basic conditions (triethylamine) leads to the formation of the pyrido[2,3-d]pyrimidine-2,4-dione ring system in good overall yields (~78% over two steps).

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
1 Uracil + alkyl iodide + 10–15% NaOH (aq) 1,3-Disubstituted 6-aminouracil 40–53 Direct alkylation at nitrogen sites
2 Vilsmeier reagent (POCl3/DMF), then triethylamine + cyanoacetamide in EtOH Pyrido[2,3-d]pyrimidine-2,4-dione core ~78 (2 steps) Formation of fused bicyclic system
3 Base (NaH or KOtBu) + azetidin-3-yl halide 3-(azetidin-3-yl) substituted pyridopyrimidine Variable Alkylation at 3-position
4 Reduction (SnCl2/EtOAc-MeOH) Amine derivatives for further modification 70 Optional step for functional group manipulation

Research Findings and Optimization Notes

  • Yield Optimization: The two-step formation of the pyrido[2,3-d]pyrimidine core via the Vilsmeier reaction and subsequent condensation is efficient, with yields around 78%. However, the presence of water can hydrolyze intermediates, reducing yields, so anhydrous conditions are preferred.

  • Base Selection: The choice of base for alkylation significantly affects the yield and selectivity. Potassium tert-butoxide and sodium hydride are effective for deprotonation and subsequent alkylation.

  • Functional Group Compatibility: The synthetic route tolerates a variety of substituents on the pyrimidine ring, allowing structural diversity for pharmaceutical exploration.

  • Microwave Irradiation: Use of microwave-assisted synthesis in related pyrimidine systems has demonstrated reduced reaction times and improved yields, suggesting potential applicability to this compound.

化学反应分析

Nucleophilic Substitution

The azetidine ring undergoes nucleophilic substitution at the tertiary amine site. In one protocol, treatment with ethyl iodide or n-propyl iodide under alkaline conditions (10–15% aqueous NaOH) yields 1,3-disubstituted derivatives . This reaction proceeds via SN2 mechanisms, favoring primary alkyl halides due to steric accessibility.

Cyclization Reactions

The compound participates in cyclization to form extended heterocyclic systems. For example:

  • Reaction with Vilsmeier reagent (generated from POCl₃ and DMF) followed by cyanoacetamide forms pyrido[2,3-d]pyrimidine derivatives via electrophilic aromatic substitution .

  • Hydrazine derivatives undergo cyclocondensation with ethyl chloroformate to yield triazolo[4,3-a]pyrimidine-3,5-diones .

Oxidation and Reduction

Reaction TypeReagent/ConditionsProductKey Observations
Oxidationm-Chloroperbenzoic acid (m-CPBA)Sulfoxide derivativesRequires anhydrous CH₂Cl₂
ReductionNaBH₄ in ethanolAlcohol intermediatespH-controlled to prevent over-reduction

Azetidine Ring Modifications

  • Alkylation : Reacts with tert-butyl carbamate derivatives in 1,4-dioxane/DIPEA to form N-protected analogs (yield: 40–53%) .

  • Ring-Opening : Acidic conditions (HCl/EtOAc) cleave the azetidine ring, generating primary amines for downstream coupling .

Pyrido-Pyrimidine Core Reactivity

  • Electrophilic Aromatic Substitution : Bromination at position 7 occurs using Br₂/FeCl₃ (60°C), confirmed by ¹H NMR upfield shifts (δ 7.2 → 7.05 ppm) .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(OAc)₂/Xantphos, K₂CO₃, 130°C) introduce aryl groups at position 2 .

Palladium-Mediated Couplings

SubstrateCatalyst SystemProduct ClassYield (%)
2-Chloro derivativesPd(OAc)₂/Xantphos/K₂CO₃Biarylpyrido-pyrimidines68–72
7-Iodo derivativesPd(PPh₃)₄/CuIAlkynylated analogs55–60

Biological Activity Correlation

Structural ModificationBiological Effect (IC₅₀)Target Pathway
7-Bromo substitutionAntiproliferative (MCF-7: 1.2 μM)RAF-MEK-ERK inhibition
N-Alkylation (ethyl/propyl)COX-2 inhibition (IC₅₀: 0.8 μM)Anti-inflammatory
Triazolo-fused derivativesH₄R antagonism (Kᵢ: 12 nM)Immunomodulation

Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) via pyrimidine ring protonation .

  • Thermal Stability : Decomposes above 200°C (TGA data), requiring low-temperature storage .

科学研究应用

Biological Activities

Research indicates that derivatives of this compound exhibit promising biological activities:

  • Antitumor Activity : Some derivatives have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma). Studies have demonstrated that these compounds can induce apoptosis and inhibit the RAF-MEK-ERK signaling pathway, which is often dysregulated in tumors.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response .

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal investigated the antiproliferative effects of 3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis through the activation of caspases and downregulation of phosphorylated ERK levels.

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory activity, researchers synthesized several derivatives of the compound and tested them for COX inhibition. The top-performing derivative exhibited over 80% inhibition of COX-2 at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases.

作用机制

The mechanism of action of 3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

相似化合物的比较

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with structurally related compounds.

Structural and Electronic Properties

Table 1: Substituent Effects on Molecular Properties
Compound Name Substituents Molecular Weight HOMO-LUMO Gap (eV) Key Structural Features
Target Compound 3-Azetidinyl 233.22* Not Reported Azetidine ring introduces steric strain and H-bonding potential
3-Methyl-1-(2,3,4-trifluorophenyl) derivative (2o) 3-Methyl, 1-(2,3,4-trifluorophenyl) 330.28 3.91–4.10 HOMO localized on pyrido ring; LUMO on fluorophenyl
(Hydroxybenzoyl) derivatives (6a–d) 6-Hydroxybenzoyl, 1-Methyl 283–325 3.91–4.10 Electron-withdrawing groups reduce HOMO-LUMO gap
5,6-Dimethyl derivative (CAS 54367-36-1) 5,6-Dimethyl 191.19 Not Reported Methyl groups enhance π-π stacking in crystals
1,3,5-Trimethyl derivative (CAS 59797-09-0) 1,3,5-Trimethyl 205.21 Not Reported Increased hydrophobicity; reduced polar interactions

*Calculated molecular weight based on formula C₉H₉N₃O₂.

  • Azetidinyl Group vs. This may enhance binding to enzymes like Nicotiana tabacum PPO via π-π interactions and hydrogen bonds .
  • Crystal Packing : Derivatives like 2n (1-(2,6-diethylphenyl)-3-methyl) exhibit intermolecular edge-to-face π-π stacking (3.065–3.102 Å) and hydrogen bonds, forming 3D networks. The azetidinyl group’s smaller size may alter packing efficiency compared to bulkier substituents .

生物活性

3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

The compound features an azetidinyl group that enhances its binding affinity and specificity toward various molecular targets. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • Colo-205 (colon cancer)
  • A2780 (ovarian cancer)

In vitro assays revealed that the compound significantly reduces cell viability at low concentrations (e.g., IC50 values ranging from 0.01 to 0.12 µM across different cell lines) .

Antibacterial Activity

The compound also displays notable antibacterial properties. It has been tested against common pathogens such as E. coli and S. aureus, demonstrating strong inhibitory effects. The minimum inhibitory concentrations (MIC) were found to be as low as 50 μg/ml for Gram-negative bacteria and comparable efficacy against Gram-positive strains .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has shown potential anti-inflammatory effects. It inhibits key inflammatory pathways and cytokine production, which may contribute to its therapeutic potential in inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors:

  • Kinase Inhibition : The compound acts as a kinase inhibitor by binding to the active site of various kinases involved in cell signaling pathways critical for proliferation and survival.
  • Antimicrobial Action : The mechanism behind its antibacterial activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study involving multiple cancer cell lines demonstrated that the compound inhibited cell growth significantly more than standard chemotherapeutic agents. For example, in MCF-7 cells, it showed an IC50 value of 0.09 µM compared to doxorubicin's 0.5 µM .
  • Antibacterial Evaluation : In a comparative study against E. coli and S. aureus, the compound exhibited stronger activity than traditional antibiotics at equivalent concentrations, highlighting its potential as a novel antibacterial agent .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
3-(azetidin-3-yl)pyrido[2,3-d]pyrimidineHighModerateKinase inhibition
Pyrido[2,3-d]pyrimidin-5-oneModerateLowDNA intercalation
Pyrazolo[1,5-a]pyrimidineHighHighTopoisomerase inhibition

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodology : The compound can be synthesized via cyclization of precursors such as 2-chloronicotinic acid in dimethylformamide (DMF) at 50°C for 8–12 hours. Alternative approaches involve Mannich base reactions with aryl-alkanones, followed by Vilsmeier formylation to introduce substituents at specific positions .
  • Key Considerations : Reaction conditions (temperature, solvent) must be optimized to avoid side products. Purification via column chromatography is typically required .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis using SHELX software confirms bond lengths, angles, and intermolecular interactions (e.g., π–π stacking) .
  • Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at ~3.5 ppm, aromatic protons at 6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular weight .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps (e.g., 3.91–4.10 eV) to predict charge transfer and redox behavior .
  • Natural Bond Orbital (NBO) Analysis : Identify hyperconjugative interactions (e.g., σ→π* or lone pair→σ*) that stabilize the structure .
    • Applications : Predict nucleophilic/electrophilic sites via Molecular Electrostatic Potential (MEP) maps for targeted chemical modifications .

Q. How to resolve contradictions between observed bioactivity and computational predictions?

  • Methodology :

  • Experimental Validation : Reassess biological assays (e.g., antimicrobial activity against Staphylococcus aureus) under controlled conditions to rule out false positives .
  • Molecular Docking : Simulate ligand-target interactions (e.g., tyrosine kinase inhibition) to identify mismatches between predicted and actual binding modes .
    • Case Study : A derivative with a 4-methylbenzyl substituent showed enhanced antimicrobial activity despite lower computational stability scores, highlighting the role of steric effects .

Q. What strategies optimize structure-activity relationships (SAR) for therapeutic applications?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing (e.g., chloro) or donating (e.g., methoxy) groups to modulate electronic effects. For example, 2-chlorophenyl derivatives exhibit improved anticancer activity .
  • Bioisosteric Replacement : Replace azetidine with thiazole rings to enhance metabolic stability while retaining target affinity .
    • Data Analysis : Use regression models to correlate substituent Hammett constants (σ\sigma) with IC50_{50} values .

Q. What are the mechanistic implications of its interaction with biological targets?

  • Methodology :

  • Enzyme Inhibition Assays : Measure inhibition of dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs) using kinetic studies (e.g., KiK_i determination) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
    • Case Study : Pyrido[2,3-d]pyrimidine derivatives inhibit adenosine kinase via π-stacking with conserved phenylalanine residues, as shown in crystallographic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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